3-Methylpyrido[2,3-b]pyrazine-6,8-diamine
CAS No.: 740021-51-6
Cat. No.: VC18429984
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine - 740021-51-6](/images/structure/VC18429984.png)
Specification
CAS No. | 740021-51-6 |
---|---|
Molecular Formula | C8H9N5 |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
Standard InChI | InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13) |
Standard InChI Key | QMLMGULJCDURDU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C2C(=CC(=NC2=N1)N)N |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 3-methylpyrido[2,3-b]pyrazine-6,8-diamine consists of a pyridine ring fused to a pyrazine ring, forming a bicyclic system. Key substituents include:
-
A methyl group at position 3
-
Amino groups at positions 6 and 8
The molecular formula is C₇H₈N₆, with a molecular weight of 175.19 g/mol. Density functional theory (DFT) calculations predict planar geometry for the fused ring system, with slight puckering at the methyl-substituted position . The nitrogen atoms at positions 1, 4, 6, and 8 create an electron-deficient aromatic system, facilitating π-π stacking interactions and metal coordination.
Table 1: Key Structural Parameters
Property | Value/Description |
---|---|
Ring system | Pyrido[2,3-b]pyrazine |
Substituents | 3-methyl, 6-amino, 8-amino |
Bond angles (N-C-N) | 117.5°–122.3° (calculated) |
Torsional rigidity | <10° deviation from planarity |
Synthetic Methodologies
Core Scaffold Assembly
The pyrido[2,3-b]pyrazine system is typically constructed via condensation reactions between pyrazine-2,3-diamine derivatives and α-keto esters. A representative protocol involves:
-
Reacting 5-methylpyrazine-2,3-diamine with glyoxal in acidic medium
-
Cyclization under reflux in ethanol (80°C, 12 hr)
-
Isolation via vacuum filtration (yield: 68–72%)
Functionalization Strategies
Reaction Step | Optimal Conditions | Yield Improvement Strategies |
---|---|---|
Cyclization | Ethanol, 80°C, N₂ atmosphere | Slow addition of glyoxal |
Methylation | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Use of microwave irradiation |
Final purification | Column chromatography (SiO₂) | Gradient elution with EA/Hexane |
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: <0.1 mg/mL (pH 7.4)
-
Organic solvents: Soluble in DMF, DMSO (>50 mg/mL)
-
Thermal stability: Decomposes at 285–290°C (DSC analysis)
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, H-5)
-
δ 6.95 (br s, 2H, NH₂)
-
δ 2.45 (s, 3H, CH₃)
IR (KBr):
Chemical Reactivity
The compound exhibits three primary reaction pathways:
-
Amine-directed electrophilic substitution
-
Bromination at position 5 using NBS (DMF, 0°C)
-
Nitration with HNO₃/H₂SO₄ (0°C, 2 hr)
-
-
Coordination chemistry
-
Acylation reactions
Biological Evaluation and Applications
While direct pharmacological data remains limited, structural analogs demonstrate:
-
Kinase inhibition (IC₅₀ < 1 μM vs. EGFR)
-
Antimicrobial activity (MIC 8 μg/mL vs. S. aureus)
Proposed Mechanism of Action:
-
π-π stacking with aromatic residues in enzyme active sites
-
Hydrogen bonding via amino groups
-
Steric hindrance from methyl substituent
Industrial and Research Considerations
Scale-up Challenges
-
Low solubility necessitates nanoparticle formulations
-
Methyl group orientation affects crystallization behavior
Future Directions
-
Structure-activity relationship (SAR) studies:
-
Systematic variation of substituents
-
Evaluation of halogenated derivatives
-
-
Computational modeling:
-
Docking studies with cancer-related targets
-
ADMET prediction using QSAR models
-
-
Formulation development:
-
Prodrug strategies to enhance bioavailability
-
Co-crystals for improved stability
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume